1,3-Diisocyanatoadamantane
Overview
Description
1,3-Diisocyanatoadamantane is a chemical compound characterized by the presence of two isocyanate groups attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and rigidity. The incorporation of isocyanate groups into the adamantane framework enhances its reactivity, making this compound a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisocyanatoadamantane can be synthesized through a double Curtius rearrangement of 1,3-adamantanedicarboxylic acid . The process involves the conversion of the carboxylic acid groups into isocyanate groups using triphosgene as a reagent. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisocyanatoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of polyurethanes.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Often used to enhance the reaction rates and selectivity.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions involving multiple isocyanate groups and polyols.
Scientific Research Applications
1,3-Diisocyanatoadamantane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Diisocyanatoadamantane primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, including the synthesis of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminoadamantane: Contains amino groups instead of isocyanate groups and is used in the synthesis of different polymers and pharmaceuticals.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with different reactivity and applications.
Uniqueness
1,3-Diisocyanatoadamantane is unique due to the presence of two highly reactive isocyanate groups, which confer distinct chemical properties and reactivity compared to other adamantane derivatives. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in the synthesis of high-performance materials and complex organic molecules .
Properties
IUPAC Name |
1,3-diisocyanatoadamantane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-7-13-11-2-9-1-10(4-11)5-12(3-9,6-11)14-8-16/h9-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLDKWQJYBKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N=C=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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